1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
Overview
Description
The compound “1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes, pharmaceuticals, and pesticides .
Molecular Structure Analysis
The pyrazole ring in the compound contains two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring can result in various tautomeric forms due to the ability of nitrogen to donate and accept a proton .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazole compounds are generally stable and have a high melting point. They are also usually soluble in common organic solvents .Scientific Research Applications
- Pyrazole-bearing compounds, including this amine, exhibit potent antileishmanial and antimalarial activities . Researchers have explored its efficacy against protozoan parasites, making it a promising candidate for drug development.
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, a related compound, stabilizes copper(I) complexes, enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This property could find applications in organic synthesis and materials science.
- Computational studies have investigated the binding patterns of this compound. For instance, it demonstrated favorable interactions with the active site of LmPTR1, a protein associated with antipromastigote activity . Such insights aid drug design and optimization.
- Imidazole-containing compounds, structurally related to this amine, have been evaluated for antihypertensive potential in animal models . Researchers explore their effects on blood pressure regulation and cardiovascular health.
Antiparasitic Activity
Catalysis Enhancement
Molecular Simulation Studies
Cardiovascular Research
Mechanism of Action
Target of Action
The primary targets of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket , a protein found in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . It also shows strong antimalarial activity, with inhibition effects against Plasmodium berghei of 70.2% and 90.4% .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFETTYQSJILJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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